5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of benzisoxazole derivatives. This compound is of significant interest due to its unique chemical structure, which combines a benzisoxazole moiety with a triazole ring and a thiol group. These structural features confer a range of chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Moiety: This step involves the cyclization of an appropriate ortho-substituted nitrobenzene derivative to form the benzisoxazole ring.
Attachment of the Triazole Ring: The benzisoxazole intermediate is then reacted with an azide compound under suitable conditions to form the triazole ring.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the benzisoxazole moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzisoxazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the benzisoxazole and triazole rings can interact with various receptors and enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
3-(1,2-benzoxazol-3-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-16-11(13-14-12(16)18)7-9-8-5-3-4-6-10(8)17-15-9/h3-6H,2,7H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKVMAEDACCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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